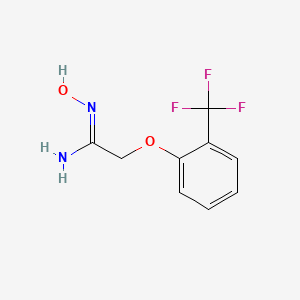

![molecular formula C15H19NO B6352943 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol CAS No. 1019500-37-8](/img/structure/B6352943.png)

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

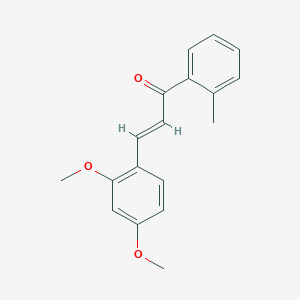

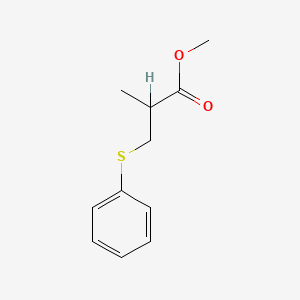

The compound “1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol” is a Betti base . It is obtained via a one-pot synthesis, and an intra-molecular O-H⋯N hydrogen bond stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .

Synthesis Analysis

The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . The products obtained were characterized using IR, 1 HNMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of the compound is characterized by an intra-molecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .Chemical Reactions Analysis

The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Physical and Chemical Properties Analysis

The compound has a molecular formula of C21H23NO . The IR data for Betti bases reveals a characteristic absorption band in the range of 3420–3430 cm –1 for phenolic –OH stretching while a band at 3350–3360 cm –1 was observed for –NH stretching . 1 H NMR spectra depict the presence of singlet for phenolic proton, –NH and chiral –CH at δ 10.20 ppm, δ 7.00 ppm, and δ 6.60 ppm respectively .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol and its related analogues have been explored for their anti-inflammatory properties. A study by Goudie et al. (1978) found that compounds with a butan-2-one side chain attached to the naphthalene ring showed significant anti-inflammatory activity. This was particularly evident when small lipophilic groups were present in certain positions of the naphthalene ring (Goudie et al., 1978).

Spectroscopic and Molecular Docking Studies

Rajamani et al. (2019) conducted a comprehensive study using various analytical techniques to characterize the compound 1-(pyridin-2-yl amino)methyl napthalene-2-ol. They performed DFT calculations and molecular docking studies, which suggested that the compound could bind efficiently with antimicrobial agents like ciprofloxacin (Rajamani et al., 2019).

Antituberculosis Activity

Omel’kov et al. (2019) reported the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with notable antituberculosis activity. One of the synthesized compounds is undergoing clinical trials for its high antituberculosis efficacy (Omel’kov et al., 2019).

Physical Properties Studies

Studies by Han et al. (2012) on the physical properties of naphthalen-1-ol, naphthalen-2-ol, and 1-aminonaphthalene in various solvents contribute to understanding the behavior of related compounds, like this compound, in different solvent environments (Han et al., 2012).

Synthesis and Optical Purity

Research by Menicagli et al. (1979) focused on the synthesis and optical purity of 2-(α- and β-naphthyl)-butanes, starting from 2-(α- and β-naphthyl)-propionic acid. This research is relevant as it explores the synthetic routes and purity of compounds structurally similar to this compound (Menicagli et al., 1979).

Fluorescent Chemosensor Development

Azadbakht and Keypour (2012) synthesized a compound featuring two naphthalene units, which showed high selectivity and sensitivity for detecting Zn(2+) ions. This research highlights the potential of naphthalene derivatives in developing sensitive fluorescent chemosensors (Azadbakht & Keypour, 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit dna gyrase , an enzyme that introduces supercoiling into DNA, which is essential for various processes such as replication and transcription.

Mode of Action

This interaction can cause changes in the DNA structure, preventing the normal functioning of the enzyme and leading to the death of the bacterial cell .

Biochemical Pathways

The inhibition of dna gyrase can disrupt dna replication and transcription, affecting the overall growth and proliferation of the bacterial cells .

Result of Action

The inhibition of dna gyrase can lead to the disruption of dna replication and transcription, which can result in the death of the bacterial cell .

Eigenschaften

IUPAC Name |

1-[(butan-2-ylamino)methyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXFNTOVWDIQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)

![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)

![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)